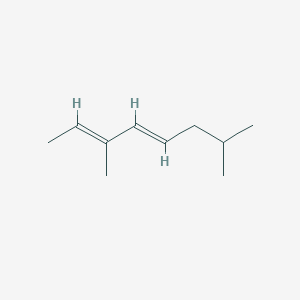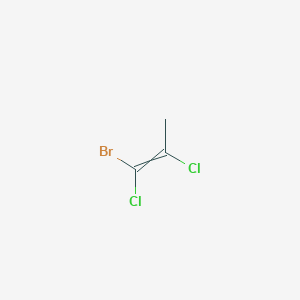![molecular formula C10H15BrO B14645171 Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- CAS No. 55057-87-9](/img/structure/B14645171.png)
Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- can be synthesized through several methods. One common method involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite . The reaction typically occurs under mild conditions and yields high purity camphor.
Industrial Production Methods
Industrially, camphor is produced from the distillation of camphor tree (Cinnamomum camphora) leaves, bark, and wood. The crude camphor oil is then purified through sublimation to obtain pure camphor crystals .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- undergoes various chemical reactions, including:
Oxidation: Camphor can be oxidized to camphoric acid using strong oxidizing agents like nitric acid.
Reduction: Reduction of camphor with sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.
Substitution: Camphor can undergo nucleophilic substitution reactions, such as the formation of camphor oxime when reacted with hydroxylamine.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxylamine for oxime formation.
Major Products
Camphoric Acid: From oxidation.
Borneol/Isoborneol: From reduction.
Camphor Oxime: From nucleophilic substitution.
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying stereochemistry.
Medicine: Utilized in topical formulations for its anti-inflammatory and analgesic properties.
Industry: Used in the production of fragrances, flavorings, and as a plasticizer in celluloid
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- involves its interaction with various molecular targets. In biological systems, it acts on sensory neurons to produce a cooling sensation, which is why it is used in topical analgesics. It also exhibits antimicrobial properties by disrupting microbial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-:
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R)-: A derivative of camphor used in various chemical applications
Uniqueness
Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its distinct odor and cooling effect also set it apart from other similar compounds .
Propriétés
Numéro CAS |
55057-87-9 |
|---|---|
Formule moléculaire |
C10H15BrO |
Poids moléculaire |
231.13 g/mol |
Nom IUPAC |
(1R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6?,7?,10-/m0/s1 |
Clé InChI |
NJQADTYRAYFBJN-QIMWKCOFSA-N |
SMILES isomérique |
C[C@@]12CCC(C1(C)C)C(C2=O)Br |
SMILES canonique |
CC1(C2CCC1(C(=O)C2Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


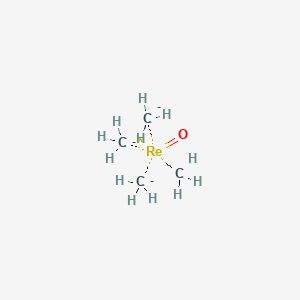
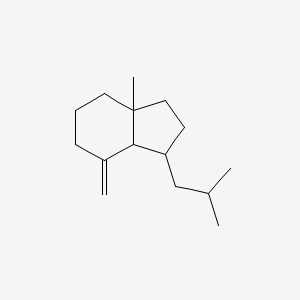
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)
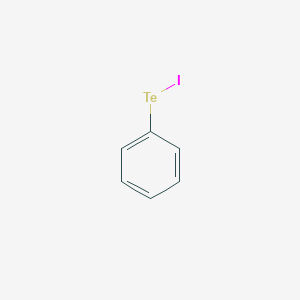

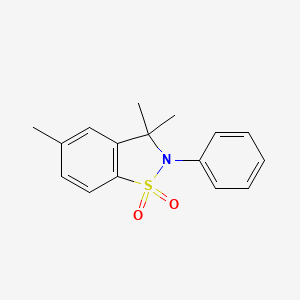

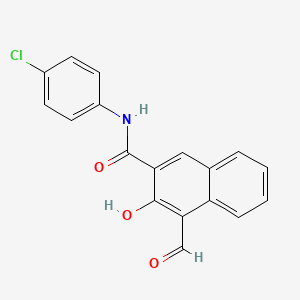
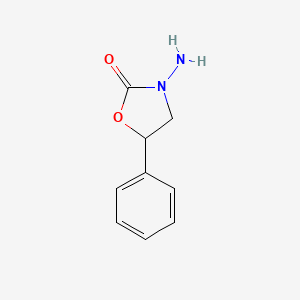
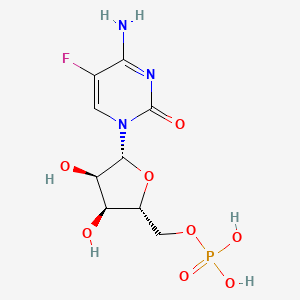
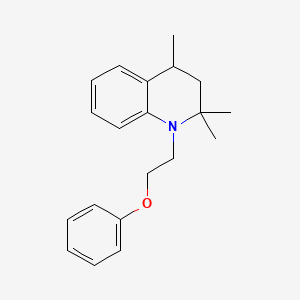
![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
